

Spectroscopic Elucidation of Plantanone B: A Technical Overview

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Compound of Interest

Compound Name: *Plantanone B*

Cat. No.: *B12434328*

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Disclaimer: As extensive research did not yield specific spectroscopic data for a compound named "**Plantanone B**," this guide presents data for a closely related and well-characterized plant-derived ketone, Kunzeanone B. The methodologies and data presentation herein serve as a representative technical guide for researchers, scientists, and drug development professionals engaged in the structural elucidation of similar natural products.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Kunzeanone B. It includes detailed tables of spectroscopic data, standardized experimental protocols for data acquisition, and a visual workflow for the structural elucidation process.

Data Presentation: NMR Spectroscopic Data

The following tables summarize the ^1H and ^{13}C NMR spectroscopic data for Kunzeanone B, recorded in deuteriochloroform (CDCl_3) at 500 MHz and 125 MHz, respectively.^[1]

Table 1: ^1H NMR Data for Kunzeanone B (500 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2	5.43	dd	12.9, 3.0
3a	3.12	dd	17.2, 12.9
3b	2.85	dd	17.2, 3.0
5	12.04	s	
6	6.03	d	2.2
8	5.96	d	2.2
2'	7.39	m	
3'	7.39	m	
4'	7.39	m	
5'	7.39	m	
6'	7.39	m	
1''	1.85	s	
4''a	2.58	m	
4''b	2.58	m	
5''a	2.33	m	
5''b	2.33	m	
7''	1.05	s	
8''	1.05	s	

Table 2: ^{13}C NMR Data for Kunzeanone B (125 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)
2	79.4
3	43.4
4	196.5
4a	102.8
5	164.2
6	96.0
7	167.6
8	95.1
8a	162.7
1'	138.4
2'	126.2
3'	128.8
4'	128.8
5'	128.8
6'	126.2
1''	110.8
2''	204.2
3''	58.9
4''	51.5
5''	25.9
6''	47.9
7''	27.9
8''	27.9

9"	213.1
10"	26.8

Experimental Protocols

The following are generalized yet detailed protocols for the acquisition of NMR and MS data for a plant-derived natural product like Kunzeanone B.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for preparing a sample and acquiring one-dimensional (1D) and two-dimensional (2D) NMR spectra.

- Sample Preparation:
 - Accurately weigh approximately 1-5 mg of the purified natural product.
 - Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a clean vial. The choice of solvent is critical to ensure complete dissolution and to avoid signal overlap with the analyte.[\[2\]](#)
 - Transfer the solution to a standard 5 mm NMR tube.
 - If necessary, centrifuge the sample to pellet any particulate matter, ensuring a clear solution for analysis.[\[2\]](#)
- Data Acquisition:
 - Spectra are typically recorded on a 400, 500, or 600 MHz NMR spectrometer.
 - ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.

- ^{13}C NMR: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2 seconds) are often necessary to achieve an adequate signal-to-noise ratio.[3]
- 2D NMR: To establish connectivity and spatial relationships, a suite of 2D NMR experiments is typically performed, including:
 - COSY (Correlation Spectroscopy): To identify ^1H - ^1H spin-spin couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ^1H and ^{13}C nuclei.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ^1H and ^{13}C nuclei, which is crucial for assembling the carbon skeleton.
 - NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

2.2 High-Resolution Mass Spectrometry (HRMS)

This protocol describes a general procedure for obtaining accurate mass measurements, which are essential for determining the elemental composition of a molecule.

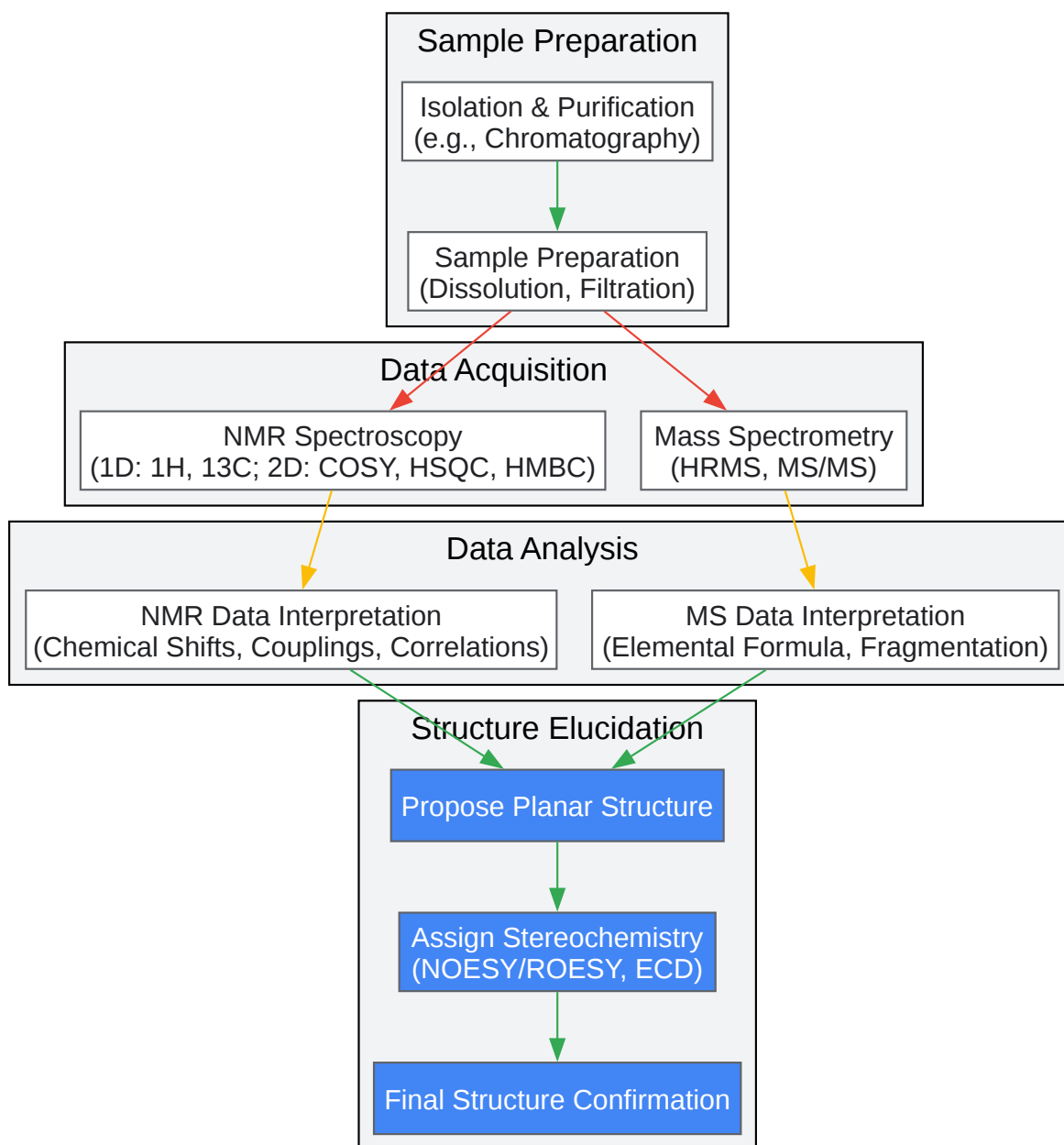
- Sample Preparation:
 - Prepare a stock solution of the purified compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).[4]
 - Dilute the stock solution to a final concentration of 1-10 $\mu\text{g/mL}$ using a solvent compatible with the ionization source (e.g., 50:50 acetonitrile/water with 0.1% formic acid for electrospray ionization).[4]
 - Filter the final solution through a 0.22 μm syringe filter to remove any particulates that could clog the instrument.[4]

- Data Acquisition:
 - The analysis is typically performed on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
 - The instrument is operated in either positive or negative ion mode, depending on the acidic or basic nature of the analyte, to generate protonated molecules $[M+H]^+$ or deprotonated molecules $[M-H]^-$.
 - The mass analyzer is calibrated using a known standard to ensure high mass accuracy (typically < 5 ppm).
 - The accurate mass measurement of the molecular ion allows for the calculation of the elemental formula, a critical first step in structure elucidation.^[5]
 - Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion, providing valuable information about the compound's substructures.^[6]

Mandatory Visualization: Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a novel natural product.

Workflow for Spectroscopic Analysis of Natural Products



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Caption: Workflow for Natural Product Spectroscopic Analysis.

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